![molecular formula C30H18F4O4S2 B12568441 2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] CAS No. 167702-23-0](/img/structure/B12568441.png)
2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] is an organic compound with the molecular formula C18H12F4O2S2. This compound is characterized by the presence of two disulfide bridges and two 4-fluorophenyl groups, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its disulfide bridges.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] involves the interaction of its disulfide bridges with thiol groups in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The fluorine atoms on the phenyl rings can also enhance the compound’s binding affinity to specific molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Disulfanediylbis(4-fluorobenzene): Similar structure but lacks the 1,3-dione groups.
Bis(4-fluorophenyl) disulfide: Similar disulfide bridge but different overall structure.
4,4’-Difluorodiphenyl disulfide: Similar fluorine substitution but different connectivity.
Uniqueness
2,2’-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione] is unique due to its combination of disulfide bridges and 1,3-dione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
167702-23-0 |
|---|---|
Fórmula molecular |
C30H18F4O4S2 |
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
2-[[1,3-bis(4-fluorophenyl)-1,3-dioxopropan-2-yl]disulfanyl]-1,3-bis(4-fluorophenyl)propane-1,3-dione |
InChI |
InChI=1S/C30H18F4O4S2/c31-21-9-1-17(2-10-21)25(35)29(26(36)18-3-11-22(32)12-4-18)39-40-30(27(37)19-5-13-23(33)14-6-19)28(38)20-7-15-24(34)16-8-20/h1-16,29-30H |
Clave InChI |
DBMUSHIVDJTFMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(C(=O)C2=CC=C(C=C2)F)SSC(C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
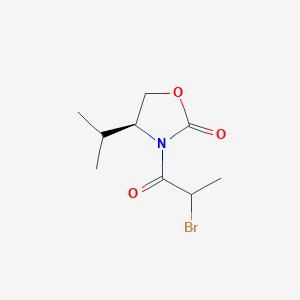
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
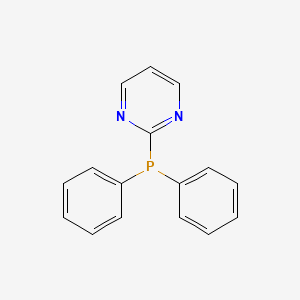
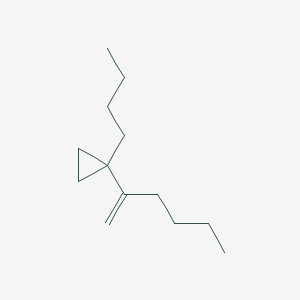

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
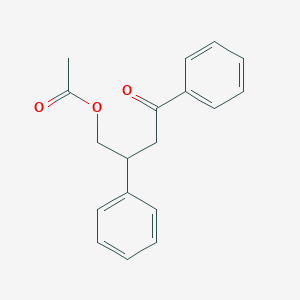
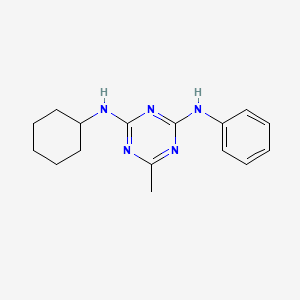
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
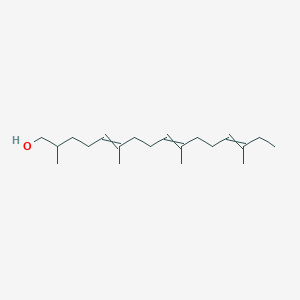
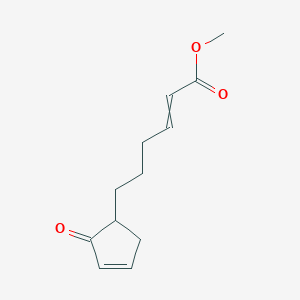
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)

